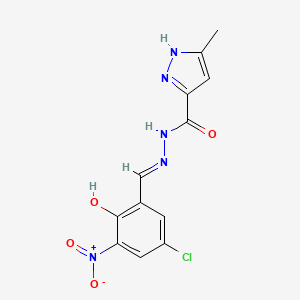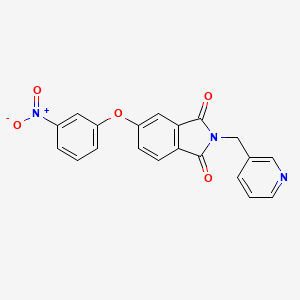![molecular formula C14H16N4O2 B6074294 N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as APET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
APET has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that APET can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. APET has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of APET is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. APET has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. APET has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
APET has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. APET has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using APET in lab experiments is its high purity and stability. APET is also readily available and relatively inexpensive. However, one of the limitations of using APET is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on APET. One area of research is in the development of new drugs for the treatment of cancer and inflammation. Researchers are also studying the potential use of APET in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another area of research is in the development of new synthesis methods to improve the yield and purity of APET. Finally, researchers are studying the potential use of APET in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, APET is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized by various researchers, and it has been extensively studied for its potential use in the treatment of cancer and inflammation. The mechanism of action of APET is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. APET has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of APET involves the reaction of 4-acetylaniline and ethyl 2-oxo-2-pyrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain APET as a white crystalline solid. This method has been optimized by various researchers to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-18-13(8-9-15-18)14(20)17-12-6-4-11(5-7-12)16-10(2)19/h4-9H,3H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYJQWPFRIXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)
![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074272.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6074274.png)
![5-methyl-N-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6074280.png)

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide](/img/structure/B6074290.png)
